molecular formula C14H17NO3 B2630281 methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate CAS No. 349644-02-6

methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate

Cat. No.: B2630281
CAS No.: 349644-02-6
M. Wt: 247.294
InChI Key: VADWOLRIQHJINT-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are widely used in medicinal chemistry and have various biological activities .


Synthesis Analysis

While specific synthesis methods for “methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate” are not available, similar compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

Synthesis and Molecular Transformations

Methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate and related compounds have been primarily investigated for their synthesis and molecular transformation capabilities. Klásek et al. (2003) described a process involving the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones, leading to the formation of pyrano[3,2-c]quinoline diones and subsequent bromination to derivatives, highlighting a pathway for molecular rearrangement and synthesis of complex organic compounds (Klásek, Kořistek, Sedmera, & Halada, 2003). Similarly, Stanovnik et al. (2003) explored transformations of related compounds, synthesizing a mixture of oxazolo[3,5-c]quinoline derivatives and imidazole carboxylates, showcasing the compound's versatility in generating heterocyclic structures (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

Green Chemistry and Eco-Friendly Synthesis

Indumathi et al. (2012) demonstrated the eco-friendly synthesis of trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones from a three-component reaction, signifying the compound's role in green chemistry and its potential for sustainable and eco-friendly chemical synthesis (Indumathi, Perumal, & Anbananthan, 2012).

Catalytic Synthesis and Chemical Properties

Research by Zhu et al. (2012) highlighted the efficient synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives catalyzed by L-proline, offering insights into the catalytic processes involving these compounds and their potential applications in chemical synthesis (Zhu, Wang, Xu, & Li, 2012).

Molecular Docking and Structural Analysis

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound, showcasing the compound's importance in molecular structure analysis and its potential in the development of nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Properties

IUPAC Name

methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWOLRIQHJINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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